5-Nitroquinolin-2(1h)-one

Overview

Description

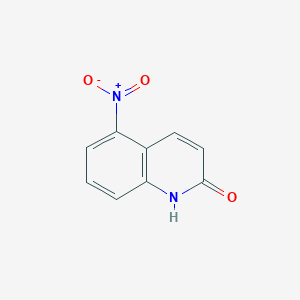

5-Nitroquinolin-2(1H)-one (CAS: 6938-27-8) is a nitro-substituted quinolinone derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Its structure features a quinoline backbone with a nitro group at the 5-position and a ketone at the 2-position (Figure 1). Synthetic routes to quinolin-2(1H)-ones often involve cyclization of 2-nitrobenzaldehyde derivatives or functionalization of preformed quinoline scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method is the metal-free regioselective nitration using tert-butyl nitrite. This reaction selectively introduces the nitro group at the 5-position of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where reaction conditions such as temperature, solvent, and concentration of reagents are optimized to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents or nucleophiles.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Aminoquinolin-2(1H)-one.

Substitution: Various substituted quinolin-2(1H)-one derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Nitroquinolin-2(1H)-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Several studies have explored the anticancer effects of this compound and its derivatives, which may act by inhibiting specific enzymes or interacting with DNA .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical for developing treatments for inflammatory diseases.

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of this compound displayed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Material Science

In material science, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductor applications, contributing to advancements in electronic devices.

- Dyes and Pigments : Its vibrant color properties allow it to be used in synthesizing dyes and pigments, which are integral to various industrial applications.

Biological Research

This compound is also employed as a probe in biochemical assays:

- Enzyme Activity Studies : The compound can be utilized to study enzyme activities, providing insights into metabolic pathways and enzyme kinetics .

- Hypoxia Research : It plays a role in hypoxia-selective probes due to its ability to undergo bioreduction under low oxygen conditions, facilitating the study of cellular responses to hypoxia .

Case Study: Enzymatic Reactions

Research involving xanthine oxidase revealed that this compound can form as a byproduct during enzymatic reactions. This finding emphasizes the importance of understanding side reactions in drug development and metabolic studies .

Comparison with Related Compounds

The structural variations among nitroquinoline derivatives significantly influence their reactivity and biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Nitroquinolin-2(1H)-one | Nitro group at position 8 | Exhibits different reactivity patterns than 5-nitro |

| 3-Nitroquinolin-2(1H)-one | Nitro group at position 3 | Different biological activity profile; less studied |

| 6-Nitroquinolin-2(1H)-one | Nitro group at position 6 | Potentially different pharmacological effects |

This table illustrates how variations in the nitro group's position can lead to distinct chemical behaviors and therapeutic potentials.

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Nitro vs. 6-Nitro Derivatives

The positional isomer 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2) shares the same molecular formula but differs in the nitro group placement (6-position). This structural variation significantly impacts physicochemical properties and reactivity. For example:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Nitroquinolin-2(1H)-one | 6938-27-8 | C₉H₆N₂O₃ | 190.16 | Nitro at 5-position; ketone at 2 |

| 6-Nitroquinolin-2(1H)-one | 64495-55-2 | C₉H₆N₂O₃ | 190.16 | Nitro at 6-position; ketone at 2 |

Key Differences :

- Reactivity : The 5-nitro derivative may exhibit distinct electronic effects due to proximity of the nitro group to the ketone, influencing electrophilic substitution patterns .

- Synthetic Accessibility: 6-Nitro derivatives are often synthesized via direct nitration of quinolin-2(1H)-ones, whereas 5-nitro isomers may require regioselective routes .

Dihydroquinolinone Derivatives

Reduction of the quinoline ring yields 3,4-dihydroquinolin-2(1H)-ones, which exhibit altered conjugation and solubility. For example:

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|

| 6-Nitro-3,4-dihydroquinolin-2(1H)-one | 112656-95-8 | C₉H₈N₂O₃ | 192.17 | 0.77 |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 | C₁₅H₁₀ClN₃O₃ | 315.71 | 0.71 |

Key Differences :

- Ring Saturation : Dihydro derivatives lack aromaticity in the C3-C4 bond, reducing π-conjugation and altering UV/Vis absorption profiles .

- Biological Activity: Dihydroquinolinones are explored for antimicrobial and anticancer properties, whereas nitro-substituted variants like this compound may serve as intermediates in drug design .

Functionalized Derivatives

Substituents on the quinoline ring modulate reactivity and bioactivity. Examples include:

| Compound | CAS | Molecular Formula | Key Modifications |

|---|---|---|---|

| 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one | - | C₁₃H₁₂N₂O₅ | Nitroacetyl and ethyl groups at C3 |

| Pyrimido[5,4-c]quinolin-5(1H)-one derivatives | - | C₁₃H₁₀N₄O₃ | Fused pyrimidine ring; antioxidant activity |

Key Insights :

- Electrophilic Reactivity: The nitroacetyl group in 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one facilitates condensation reactions with nucleophiles (e.g., thiourea), yielding fused heterocycles like pyrimidoquinolinones .

- Biological Potential: Pyrimidoquinolinones exhibit antioxidant activity, suggesting that nitroquinolinones could be optimized for similar applications .

Comparison of Spectroscopic Data

NMR chemical shifts highlight structural differences (Table 1):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| This compound | - | - | Not provided |

| Streptochlorin | 6.80 (s, 1H, NH) | 165.2 (C=O) | |

| Sch-642305 | 7.45 (d, J=8.4 Hz, H-6) | 122.5 (C-5) |

Note: While direct NMR data for this compound is unavailable in the provided evidence, related compounds like streptochlorin (a dichlorinated quinolinone) and Sch-642305 (a fungal metabolite) show distinct shifts for NH and carbonyl groups, underscoring the impact of substituents .

Biological Activity

5-Nitroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline ring with a nitro group at the 5-position and a carbonyl group at the 2-position. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with various cellular components. The nitro group can be reduced to an amino group, enhancing its lipophilicity and allowing better penetration into cell membranes. This mechanism is crucial for its activity against various pathogens.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Antiparasitic Activity

Research indicates that derivatives of quinoline compounds, including this compound, display antiparasitic activity against protozoan parasites such as Leishmania and Trypanosoma. These compounds are selectively bioactivated by nitroreductases in the parasites, leading to cytotoxic effects.

- Case Study : A study evaluated a series of nitroquinoline derivatives for their antiparasitic effects, revealing that certain derivatives exhibited low cytotoxicity in human cell lines while maintaining efficacy against Leishmania donovani and Trypanosoma brucei .

Antitumor Activity

This compound has also been investigated for its potential anticancer properties . It shows promise in inhibiting tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the nitro group plays a critical role in its redox potential, which is essential for its interaction with biological targets.

Key Findings from SAR Studies

- Compounds with higher redox potentials tend to exhibit better antiparasitic activity.

- The presence of specific substituents on the quinoline ring can enhance or reduce biological activity .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable properties such as good microsomal stability and significant binding to human serum albumin. However, some derivatives have shown mutagenic potential in vitro, necessitating further investigation into their safety profiles .

Q & A

Q. Basic: What are the standard synthetic protocols and characterization methods for 5-nitroquinolin-2(1H)-one?

The synthesis typically involves nitration of quinolin-2(1H)-one derivatives. For example, This compound can be isolated and recrystallized in acetonitrile (92% yield) with characterization via NMR (DMSO-, δ: 12.3 ppm for NH), NMR, and melting point analysis (302°C) . Advanced purification techniques, such as column chromatography, may be required for complex derivatives. Ensure full spectral data (IR, MS) and elemental analysis for novel analogs to confirm identity and purity.

Q. Basic: How do researchers validate the purity and structural integrity of this compound derivatives?

Key methods include:

- Multinuclear NMR spectroscopy : Track disappearance of precursor protons (e.g., active methylene groups in intermediates) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks.

- Melting point consistency : Compare with literature values to detect impurities .

- HPLC or TLC : Monitor reaction progress and purity (>95% by area normalization).

Q. Advanced: How should structure-activity relationship (SAR) studies be designed for nitroquinolinone derivatives?

- Variable substitution : Introduce substituents at positions 3, 4, or 8 to assess electronic/steric effects on bioactivity. For example, 8-nitro derivatives show enhanced antiparasitic activity via NTR-bioactivation .

- Biological assays : Use standardized protocols like twofold serial dilution for antimicrobial testing (MIC values against B. proteus or P. aeruginosa) .

- Electrochemical profiling : Correlate nitro-group reduction potentials with mechanistic pathways .

Q. Advanced: How can contradictory biological activity data across studies be resolved?

- Control standardization : Ensure consistent strains (e.g., ATCC microbial references) and solvent/DMSO concentrations .

- Dose-response validation : Repeat assays with triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05).

- Mechanistic follow-up : Use enzymatic assays (e.g., NTR enzyme inhibition) or transcriptomics to confirm target engagement .

Q. Advanced: What strategies are effective for elucidating the mechanism of action of this compound derivatives?

- Enzymatic activation studies : Monitor nitro-reduction kinetics using spectrophotometry or HPLC to detect reactive intermediates .

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) in cellular models.

- Gene knockout models : Test activity in NTR-deficient strains to validate bioactivation pathways .

Q. Basic: What experimental details are critical for reproducibility in synthesis protocols?

- Reaction conditions : Specify solvent (e.g., DMF for cyclization), temperature (reflux vs. RT), and catalyst loading .

- Workup procedures : Include extraction solvents (ethyl acetate vs. dichloromethane) and drying agents (anhydrous NaSO).

- Crystallization solvents : Note polarity effects (e.g., acetonitrile for high-yield recrystallization) .

Q. Advanced: How can computational modeling enhance the design of nitroquinolinone analogs?

- Docking studies : Use AutoDock or Schrödinger to predict binding modes in target enzymes (e.g., NTR or topoisomerases) .

- DFT calculations : Analyze nitro-group electron affinity to prioritize synthetic targets.

- ADMET prediction : Apply QSAR models to optimize logP and solubility for in vivo efficacy.

Q. Basic: How should researchers assess the stability of this compound under varying conditions?

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis or HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated aging studies.

- Light sensitivity : Store samples in amber vials and test under UV/visible light exposure.

Q. Advanced: What methodologies are suitable for studying synergistic effects with other antimicrobial agents?

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices against resistant strains .

- Time-kill curves : Compare bacterial viability with/without combination therapy.

- Resistance induction studies : Serial passage experiments to assess mutation prevention indices.

Q. Advanced: How can halogenation or other functionalization improve the pharmacological profile of nitroquinolinones?

- Bromination/chlorination : Introduce halogens at position 6 or 7 using Br/AcOH or SOCl/dioxane to enhance lipophilicity and target binding .

- Schiff base formation : Condense with aldehydes to generate imine derivatives for metal chelation (e.g., Cu(II) complexes with antifungal activity) .

- Prodrug strategies : Mask nitro groups with bioreducible moieties (e.g., dipeptide conjugates) for selective activation .

Properties

IUPAC Name |

5-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZABPOFVNBWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288050 | |

| Record name | 5-nitroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-27-8 | |

| Record name | 2(1H)-Quinolinone, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.